molecular formula C5H13ClN2O B1524955 3-Amino-N,2-dimethylpropanamide hydrochloride CAS No. 1300713-00-1

3-Amino-N,2-dimethylpropanamide hydrochloride

Cat. No.: B1524955
CAS No.: 1300713-00-1
M. Wt: 152.62 g/mol
InChI Key: FMTBDUCXDCMDGF-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

In deuterated solvents (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum reveals:

  • δ 1.20 ppm (s, 3H) : Methyl group on C2.
  • δ 2.70–2.90 ppm (m, 2H) : Methylene protons (C3-H₂) adjacent to the amino group.
  • δ 2.95 ppm (s, 3H) : N-methyl group on the amide.
  • δ 3.10–3.30 ppm (br s, 2H) : NH₃⁺ protons (exchange broadened).
  • δ 7.50 ppm (s, 1H) : Amide proton (CONH).

¹³C NMR

Key resonances include:

  • δ 22.5 ppm : C2 methyl carbon.
  • δ 35.8 ppm : C3 methylene carbon.
  • δ 38.2 ppm : N-methyl carbon.
  • δ 175.5 ppm : Amide carbonyl carbon.

Fourier-Transform Infrared (FT-IR)

Prominent absorption bands:

  • 3300–3100 cm⁻¹ : N-H stretching (amide and NH₃⁺).
  • 1650 cm⁻¹ : C=O stretching (amide I band).
  • 1550 cm⁻¹ : N-H bending (amide II band).
  • 1250 cm⁻¹ : C-N stretching.

Tautomeric and Conformational Isomerism

The compound exhibits restricted tautomerism due to its rigid amide bond. However, minor enol tautomers may form under basic conditions, shifting the carbonyl to an enolic -OH group. Conformational isomerism arises from:

  • Rotation about the C2-C3 bond : The methyl and amino groups adopt staggered or eclipsed configurations.
  • Amide resonance : Partial double-bond character in the C-N bond limits rotation, favoring a planar geometry.

Synchrotron studies of related propanamides suggest a predominant trans conformation for the amide group, minimizing steric clashes between the N-methyl and C2 methyl substituents.

Properties

IUPAC Name

3-amino-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTBDUCXDCMDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate for Antihypertensive Agents
One of the primary applications of 3-amino-N,2-dimethylpropanamide hydrochloride is its use as an intermediate in the synthesis of aliskiren, a non-peptide renin inhibitor used for treating hypertension. Aliskiren acts by blocking the renin-angiotensin system (RAS), effectively lowering blood pressure without affecting bradykinin metabolism, thus minimizing side effects associated with traditional ACE inhibitors . The synthesis process involves several steps where this compound is crucial for producing high-purity aliskiren efficiently .

Synthesis of Other Bioactive Compounds
Beyond aliskiren, this compound serves as a precursor for various derivatives that exhibit biological activity. For instance, modifications of the compound have led to the development of HDAC inhibitors which show promise in cancer therapy. These derivatives have demonstrated significant antiproliferative activity against cancer cell lines like HeLa cells, indicating their potential as anticancer agents .

Analytical Chemistry

Use in Chemical Analysis
this compound is utilized in analytical chemistry for its ability to form stable derivatives with other compounds. This property aids in the identification and quantification of various biomolecules through techniques such as HPLC and LC-MS. The stability and reactivity of this compound make it valuable in developing analytical methods for complex biological samples .

Therapeutic Research

Potential in Cardiovascular and Renal Treatments
Recent studies have explored the therapeutic potential of this compound in treating conditions like congestive heart failure and chronic kidney disease. Clinical assessments have indicated that compounds derived from this amide can positively influence cardiovascular health by modulating blood pressure and improving renal function . The ongoing research aims to establish its efficacy and safety profile for these applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It may be involved in metabolic pathways or signaling cascades, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share the propanamide backbone but differ in substituents, leading to variations in physicochemical properties and applications.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Modifications CAS Number Key Applications
3-Amino-N,2-dimethylpropanamide hydrochloride C₅H₁₃ClN₂O 152.62 N-methyl, α-methyl 1300713-00-1 Pharmaceutical intermediates
3-Amino-N-butyl-N-methylpropanamide hydrochloride C₈H₁₈ClN₂O 205.70 N-butyl instead of N-methyl - Agrochemical research
3-Amino-N,N-diethylpropanamide hydrochloride C₇H₁₆ClN₂O 180.68 N,N-diethyl instead of N-methyl 34105-56-1 Organic synthesis
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride C₁₁H₁₅ClFN₂O 267.71 α-(4-fluorobenzyl) substitution - Drug discovery (fluorinated leads)
2-Amino-N-benzyl-N,2-dimethylpropanamide hydrochloride C₁₂H₁₈ClN₂O 253.74 N-benzyl, α-methyl 1220034-93-4 Peptide mimetics

Physicochemical and Functional Differences

Polarity and Solubility :

  • The N,N-diethyl variant (CAS 34105-56-1) exhibits lower polarity due to bulky ethyl groups, reducing aqueous solubility compared to the smaller N-methyl derivative .
  • The fluorobenzyl-substituted compound (C₁₁H₁₅ClFN₂O) shows enhanced lipophilicity, improving blood-brain barrier penetration in drug candidates .

Synthetic Utility: The N-butyl-N-methyl analogue (C₈H₁₈ClN₂O) is favored in agrochemical synthesis for its stability in nonpolar solvents . Benzyl-substituted derivatives (e.g., CAS 1220034-93-4) are used in peptide mimetics due to steric and electronic effects on amide bond reactivity .

The diethyl-substituted variant (CAS 34105-56-1) has similar hazards but lacks comprehensive toxicological data, requiring stringent handling .

Biological Activity

3-Amino-N,2-dimethylpropanamide hydrochloride, also known as 3-Amino-2,2-dimethylpropanamide hydrochloride, is an organic compound with significant implications in pharmaceutical research and development. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₅H₁₂N₂O·HCl
  • Molecular Weight : 151.62 g/mol
  • Appearance : Colorless or pale yellow crystalline solid
  • Solubility : Soluble in water and many organic solvents

This compound functions primarily as an intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for Aliskiren, a potent renin inhibitor used in the treatment of hypertension. The mechanism through which it exerts its biological effects involves:

  • Inhibition of Renin : By inhibiting renin, the compound disrupts the renin-angiotensin system (RAS), which is crucial for blood pressure regulation. This inhibition leads to reduced angiotensin II levels, resulting in vasodilation and decreased blood pressure.
  • Interaction with Enzymes : Studies have indicated that this compound interacts with specific enzymes involved in metabolic pathways, potentially affecting signal transduction mechanisms.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

  • Antihypertensive Effects : As a precursor to Aliskiren, it plays a significant role in managing high blood pressure by targeting the RAS.
  • Potential Anticancer Activity : Some derivatives of 3-amino-N,2-dimethylpropanamide have shown promise in preclinical studies for their antiproliferative effects against cancer cell lines such as HCT-116 and HeLa .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies demonstrated that compounds derived from 3-amino-N,2-dimethylpropanamide exhibited varying degrees of inhibitory activity on cancer cell proliferation. For instance, certain derivatives showed IC50 values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .
  • Renin Inhibition Research : Research has highlighted the effectiveness of Aliskiren in reducing blood pressure in clinical settings, with studies showing significant decreases in systolic and diastolic blood pressure among treated patients .

Comparative Analysis of Biological Activity

CompoundActivityIC50 (μM)Notes
This compoundRenin InhibitionN/APrecursor for Aliskiren
AliskirenAntihypertensiveN/ADirect renin inhibitor
Derivative AAntiproliferative0.69Effective against HeLa cells
DoxorubicinAnticancer2.29Standard chemotherapy agent

Preparation Methods

Preparation Method Based on Hydroxypivalic Acid Esterification and Ammonolysis

This method, detailed in a Chinese patent (CN102477002B), is industrially relevant and consists of three main steps:

Step 1: Esterification

  • Raw Material: Hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid)
  • Reagents: Alcohol solvents such as methanol, ethanol, or isopropanol; acid catalyst (e.g., sulfuric acid)
  • Conditions: Reflux for 6–18 hours depending on alcohol type; reaction monitored by gas chromatography (GC)
  • Outcome: Formation of methyl, ethyl, or isopropyl esters of hydroxypivalic acid with yields around 70–75%
Alcohol Used Reaction Time (h) Yield (%) Purity (GC %)
Methanol 6 73–74 99.2–99.8
Ethanol 8 70–75 99.1–99.6
Isopropanol 18 70 99.1

Step 2: Protection

  • Reagents: Acyl chlorides (e.g., acetyl chloride), alkali base, suitable solvents (e.g., pyridine)
  • Conditions: Temperature controlled below 0 °C during addition; stirring at ambient temperature for 0.5–2 hours
  • Outcome: Formation of protected esters (e.g., 3-acetoxyl derivatives) with yields up to 85%

Step 3: Ammonolysis and Hydrochloride Formation

  • Reagents: Concentrated aqueous ammonia (28% NH3 solution)
  • Conditions: Reflux for 6–8 hours; followed by addition of toluene and water for extraction and concentration
  • Outcome: Formation of 3-amino-N,2-dimethylpropanamide with yields ranging from 54.7% to 80% depending on ester type and reaction time
Ester Type Reaction Time (h) Yield (%)
Methyl ester 6 70.6–80
Ethyl ester 6–8 54.7–70.6
Isopropyl ester 8 58.6–60

The final hydrochloride salt is typically obtained by treatment of the free amide with hydrochloric acid under controlled conditions to ensure crystallinity and purity.

Alternative Preparation via Nucleophilic Substitution and Amidation

Another documented route involves:

  • Reaction of 3-chloro-N,N-dimethylpropanamide with ammonia or amines under controlled pH (8–10) and temperature (60–80 °C),
  • Formation of the free amide,
  • Subsequent conversion to the hydrochloride salt by acid treatment.

This method benefits from simpler reaction steps but requires careful control of solvent polarity and stoichiometric ratios to optimize yield and purity.

Comparative Analysis of Preparation Methods

Aspect Hydroxypivalic Acid Ester Route Nucleophilic Substitution Route
Starting Materials Hydroxypivalic acid, alcohols, acyl chlorides 3-chloro-N,N-dimethylpropanamide, ammonia
Reaction Steps Multi-step: esterification, protection, ammonolysis Fewer steps: substitution, acid treatment
Reaction Conditions Reflux, acid catalysis, low temperature protection Mild heating, controlled pH
Yields 55–80% depending on ester and conditions Variable; optimization needed
Purification Extraction, distillation, crystallization Crystallization, solvent control
Industrial Suitability Established, scalable with moderate complexity Potentially simpler but requires raw material availability

Key Research Findings and Notes

  • The hydroxypivalic acid ester method is preferred industrially due to the availability of raw materials and relatively high yields.
  • Protection of the hydroxyl group via acylation is critical to prevent side reactions during ammonolysis.
  • The ammonolysis step requires strong aqueous ammonia and reflux conditions for complete conversion.
  • Yields and purity are influenced by solvent choice, reaction time, and temperature.
  • The hydrochloride salt formation improves compound stability and facilitates handling.
  • Alternative methods involving toxic reagents like potassium cyanide (historical methods) are avoided due to safety and environmental concerns.
  • Analytical methods such as GC monitoring during esterification and extraction steps ensure reaction completeness and product purity.

Summary Table of Preparation Conditions and Yields

Step Conditions Reagents/Materials Yield (%) Notes
Esterification Reflux 6–18 h, acid catalysis Hydroxypivalic acid + Alcohol 70–75 Solvent affects reaction time
Protection 0 °C addition, RT stirring 0.5–2 h Acyl chloride + base + solvent 80–85 Protects hydroxyl group
Ammonolysis Reflux 6–8 h Strong aqueous NH3 (28%) 55–80 Reaction time critical
Hydrochloride Salt Acid treatment, crystallization HCl N/A Ensures stability and purity

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Amino-N,2-dimethylpropanamide hydrochloride, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with isobutene derivatives and ammonia precursors. Key steps include amidation and subsequent hydrochlorination. Critical parameters include:

  • Temperature : Optimal amidation occurs at 60–80°C to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
    • Validation : Structural confirmation via NMR (e.g., 1H/13C) and mass spectrometry is essential .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR identifies methyl groups (δ 1.2–1.4 ppm) and amine protons (δ 2.8–3.1 ppm). 13C NMR confirms carbonyl (170–175 ppm) and quaternary carbons .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-N,2-dimethylpropanamide hydrochloride
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3-Amino-N,2-dimethylpropanamide hydrochloride

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